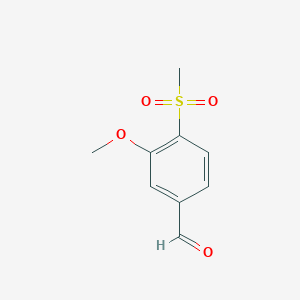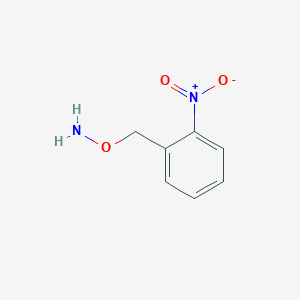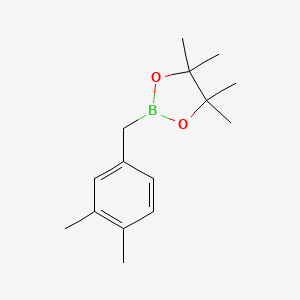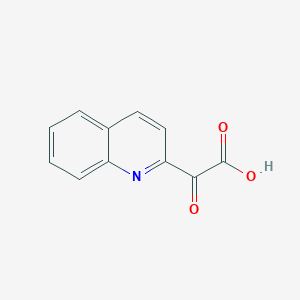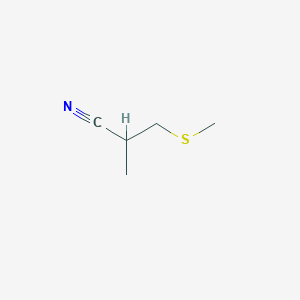
2-Methyl-3-(methylthio)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(methylthio)propanenitrile is an organic compound with the molecular formula C5H9NS It is a nitrile derivative characterized by the presence of a methylthio group attached to the third carbon of the propanenitrile chain
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-(methylthio)propanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-bromopropanenitrile with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures. The general reaction scheme is as follows:
2-Methyl-3-bromopropanenitrile+Sodium methylthiolate→this compound+Sodium bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product. Parameters such as temperature, pressure, and reaction time are optimized based on the specific requirements of the production process.
化学反応の分析
Types of Reactions
2-Methyl-3-(methylthio)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as thiols, amines, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Corresponding substituted nitriles
科学的研究の応用
2-Methyl-3-(methylthio)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-3-(methylthio)propanenitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and methylthio groups. These interactions can lead to the modulation of enzymatic activity or disruption of cellular processes. The exact molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
Similar Compounds
- 2-Methyl-3-(methylthio)propanoic acid
- 2-Methyl-3-(methylthio)propanol
- 2-Methyl-3-(methylthio)propylamine
Uniqueness
2-Methyl-3-(methylthio)propanenitrile is unique due to its nitrile functional group combined with a methylthio substituent. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the nitrile group allows for further functionalization through reduction or substitution reactions, while the methylthio group can undergo oxidation to form sulfoxides or sulfones.
特性
分子式 |
C5H9NS |
|---|---|
分子量 |
115.20 g/mol |
IUPAC名 |
2-methyl-3-methylsulfanylpropanenitrile |
InChI |
InChI=1S/C5H9NS/c1-5(3-6)4-7-2/h5H,4H2,1-2H3 |
InChIキー |
DJQQHMJFVKWUCB-UHFFFAOYSA-N |
正規SMILES |
CC(CSC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
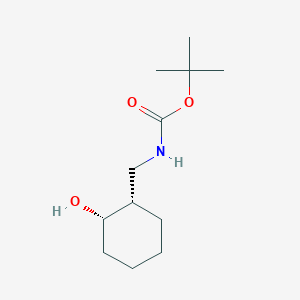
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
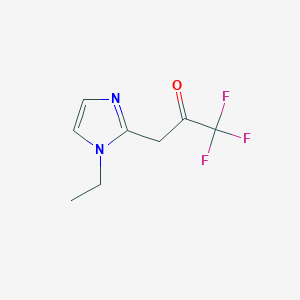

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
